molecular formula C12H17NO4 B1491108 (E)-4-(cyclopropyl(tetrahydro-2H-pyran-4-yl)amino)-4-oxobut-2-enoic acid CAS No. 2098154-59-5

(E)-4-(cyclopropyl(tetrahydro-2H-pyran-4-yl)amino)-4-oxobut-2-enoic acid

Cat. No. B1491108
CAS RN: 2098154-59-5
M. Wt: 239.27 g/mol
InChI Key: ZXAHWQBAOVOROW-ONEGZZNKSA-N
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Description

(E)-4-(cyclopropyl(tetrahydro-2H-pyran-4-yl)amino)-4-oxobut-2-enoic acid, or CPTHPA, is a cyclopropyl amide of butyric acid that is gaining attention in the scientific community due to its potential applications in the field of medicinal chemistry. CPTHPA has been studied for its ability to modulate the activity of various enzymes, receptors, and other proteins, as well as its potential to serve as a scaffold for the development of new drugs.

Scientific Research Applications

CPTHPA has been studied for its potential applications in medicinal chemistry and drug development. In particular, it has been investigated for its ability to modulate the activity of various enzymes, receptors, and other proteins. For example, CPTHPA has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that CPTHPA may have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, CPTHPA has been studied for its potential to serve as a scaffold for the development of new drugs.

Mechanism of Action

The exact mechanism of action of CPTHPA is not yet fully understood. However, it is believed that CPTHPA is able to modulate the activity of various enzymes, receptors, and other proteins by interacting with their active sites. For example, CPTHPA has been shown to interact with the active site of acetylcholinesterase, leading to the inhibition of its activity. Additionally, CPTHPA has been shown to bind to and activate the G-protein coupled receptor GPR55, which is involved in the regulation of various physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of CPTHPA have yet to be fully elucidated. However, due to its ability to modulate the activity of various enzymes, receptors, and other proteins, it is believed that CPTHPA may have potential applications in the treatment of a variety of diseases and disorders. For example, CPTHPA has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that CPTHPA may have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, CPTHPA has been shown to bind to and activate the G-protein coupled receptor GPR55, which is involved in the regulation of various physiological processes.

Advantages and Limitations for Lab Experiments

CPTHPA is a relatively easy compound to synthesize and is readily available from chemical suppliers. This makes it an attractive target for medicinal chemistry research. Additionally, CPTHPA has been shown to interact with various enzymes, receptors, and other proteins, making it a useful tool for studying the structure and function of these proteins. However, CPTHPA is a relatively new compound and its effects on the human body have yet to be fully elucidated. As such, caution should be taken when using CPTHPA in laboratory experiments.

Future Directions

Given the potential of CPTHPA in the field of medicinal chemistry, there are a number of potential future directions for research. These include further investigations into its mechanism of action, as well as studies to determine its effects on various physiological processes. Additionally, further research into the development of CPTHPA-based drugs and drug delivery systems is warranted. Additionally, CPTHPA could be used as a scaffold for the development of novel compounds with improved pharmacological properties. Finally, further investigations into the potential applications of CPTHPA in the treatment of various diseases and disorders is necessary.

properties

IUPAC Name

(E)-4-[cyclopropyl(oxan-4-yl)amino]-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c14-11(3-4-12(15)16)13(9-1-2-9)10-5-7-17-8-6-10/h3-4,9-10H,1-2,5-8H2,(H,15,16)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXAHWQBAOVOROW-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(C2CCOCC2)C(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1N(C2CCOCC2)C(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(cyclopropyl(tetrahydro-2H-pyran-4-yl)amino)-4-oxobut-2-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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